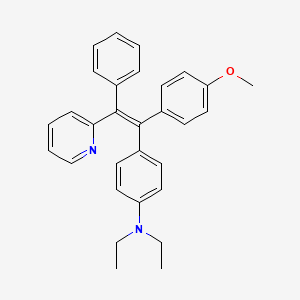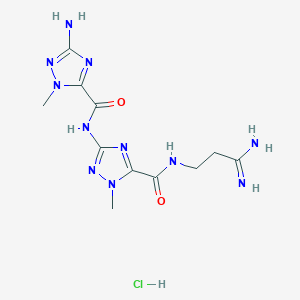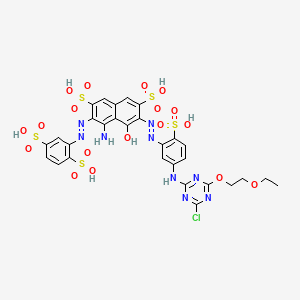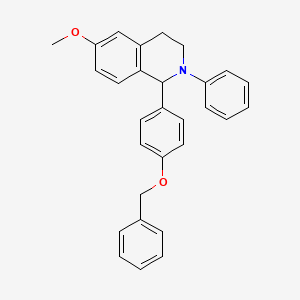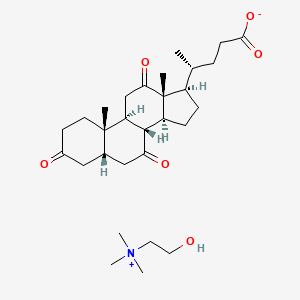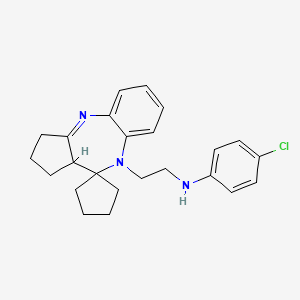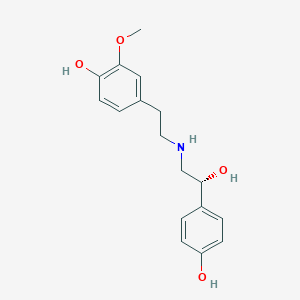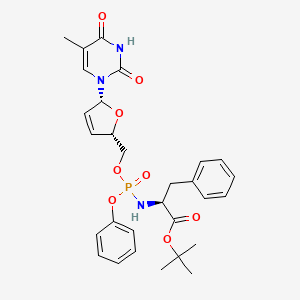
L-Phenylalanine, N-((((2S,5R)-5-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-2,5-dihydro-2-furanyl)methoxy)phenoxyphosphinyl)-, 1,1-dimethylethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Phenylalanine, N-((((2S,5R)-5-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-2,5-dihydro-2-furanyl)methoxy)phenoxyphosphinyl)-, 1,1-dimethylethyl ester is a complex organic compound It is derived from L-Phenylalanine, an essential amino acid, and contains various functional groups, including pyrimidinyl, furanyl, and phenoxyphosphinyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from L-Phenylalanine. The process may include:
- Protection of the amino group of L-Phenylalanine.
- Formation of the pyrimidinyl and furanyl intermediates.
- Coupling reactions to attach the phenoxyphosphinyl group.
- Final deprotection and purification steps.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of efficient catalysts, solvents, and reaction conditions to maximize yield and purity.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions may include:
- Oxidizing agents like potassium permanganate or hydrogen peroxide.
- Reducing agents like sodium borohydride or lithium aluminum hydride.
- Substitution reagents like halides or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions.
科学研究应用
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biology, it could be studied for its interactions with enzymes or other biological molecules, potentially serving as a probe or inhibitor.
Medicine
In medicine, this compound might be investigated for its therapeutic potential, such as its ability to modulate biological pathways or its efficacy as a drug candidate.
Industry
In industry, it could be used in the development of new materials, pharmaceuticals, or chemical processes.
作用机制
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The pathways involved would depend on the biological context and the specific effects being studied.
相似化合物的比较
Similar Compounds
Similar compounds might include other derivatives of L-Phenylalanine or compounds containing pyrimidinyl, furanyl, or phenoxyphosphinyl groups.
Uniqueness
Conclusion
L-Phenylalanine, N-((((2S,5R)-5-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-2,5-dihydro-2-furanyl)methoxy)phenoxyphosphinyl)-, 1,1-dimethylethyl ester is a complex and intriguing compound with potential applications in chemistry, biology, medicine, and industry
属性
CAS 编号 |
184031-38-7 |
|---|---|
分子式 |
C29H34N3O8P |
分子量 |
583.6 g/mol |
IUPAC 名称 |
tert-butyl (2S)-2-[[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methoxy-phenoxyphosphoryl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C29H34N3O8P/c1-20-18-32(28(35)30-26(20)33)25-16-15-23(38-25)19-37-41(36,40-22-13-9-6-10-14-22)31-24(27(34)39-29(2,3)4)17-21-11-7-5-8-12-21/h5-16,18,23-25H,17,19H2,1-4H3,(H,31,36)(H,30,33,35)/t23-,24-,25+,41?/m0/s1 |
InChI 键 |
WHJATGZAKVRVBM-YYAMGYDZSA-N |
手性 SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)COP(=O)(N[C@@H](CC3=CC=CC=C3)C(=O)OC(C)(C)C)OC4=CC=CC=C4 |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2C=CC(O2)COP(=O)(NC(CC3=CC=CC=C3)C(=O)OC(C)(C)C)OC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



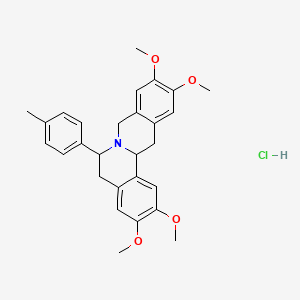

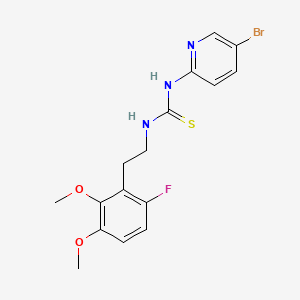
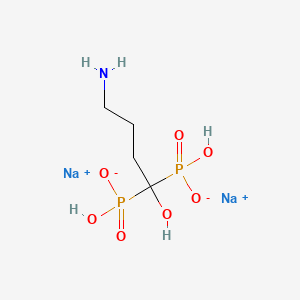
![5-methyl-3-[6-[(1-methyltriazol-4-yl)methoxy]-[1,2,4]triazolo[3,4-a]phthalazin-3-yl]-1,2-oxazole;dihydrate](/img/structure/B12742054.png)
